2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable reagent in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: Aqueous ethanol or dimethylformamide (DMF)
Temperature: 80-100°C
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Boronic Acids/Esters: Formed through oxidation
Substituted Aromatic Compounds: Formed through nucleophilic aromatic substitution
Scientific Research Applications
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Employed in the development of new drug candidates through the formation of biaryl structures.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: Acts as a precursor in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism by which 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalysis: Activation of the palladium catalyst through oxidative addition and transmetalation steps.
Boronic Ester Formation: Stabilization of the boron atom within the dioxaborolane ring, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the dioxaborolane ring.
2-Isopropylphenylboronic Acid: Contains an isopropyl group but lacks the fluorine substituent and dioxaborolane ring.
Uniqueness
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorine substituent and a dioxaborolane ring, which provides enhanced stability and reactivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.
Properties
CAS No. |
2098216-17-0 |
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Molecular Formula |
C15H22BFO2 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-(4-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
InChI Key |
OCKLKAPOQWSSFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C |
Purity |
95 |
Origin of Product |
United States |
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